molecular formula C15H13N3 B11992018 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- CAS No. 65814-57-5

1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl-

Cat. No.: B11992018
CAS No.: 65814-57-5
M. Wt: 235.28 g/mol
InChI Key: FQCONTWUPBOAQO-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl-: is a heterocyclic compound that belongs to the triazole family This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- can be synthesized through various methods. One common approach involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Another method utilizes microwave irradiation to facilitate the synthesis of 1,5-dialkyl-1H-1,2,4-triazole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.

Scientific Research Applications

1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various biological processes, leading to its therapeutic effects. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- stands out due to its unique combination of phenyl and 4-methylphenyl groups, which enhance its chemical stability and biological activity. This compound’s specific substitution pattern allows for distinct interactions with molecular targets, making it a valuable candidate for various applications in research and industry.

Properties

CAS No.

65814-57-5

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(4-methylphenyl)-1-phenyl-1,2,4-triazole

InChI

InChI=1S/C15H13N3/c1-12-7-9-13(10-8-12)15-16-11-18(17-15)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

FQCONTWUPBOAQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=N2)C3=CC=CC=C3

Origin of Product

United States

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